5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid

Ring-size SAR Physicochemical profiling Conformational analysis

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid (CAS 1891270-35-1) is a saturated bicyclic heterocycle comprising an imidazole ring fused to an eight-membered azocine ring, bearing a carboxylic acid substituent at the imidazole 3-position. Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13217551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CCCN2C(=NC=C2C(=O)O)CC1
InChIInChI=1S/C10H14N2O2/c13-10(14)8-7-11-9-5-3-1-2-4-6-12(8)9/h7H,1-6H2,(H,13,14)
InChIKeyQIWKKDYRRGQXAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid – Compound Identity, Physicochemical Profile, and Procurement Context


5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid (CAS 1891270-35-1) is a saturated bicyclic heterocycle comprising an imidazole ring fused to an eight-membered azocine ring, bearing a carboxylic acid substituent at the imidazole 3-position . Its molecular formula is C10H14N2O2 with a molecular weight of 194.23 g/mol . The compound belongs to the broader imidazo[1,2-a]aza-heterocyclic family, whose smaller-ring congeners—imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines—are recognized as privileged scaffolds in medicinal chemistry and have yielded marketed drugs including Zolpidem and Zolimidine . The fully saturated eight-membered ring distinguishes this compound from the more common aromatic six-membered and partially saturated seven-membered analogs, introducing unique conformational and physicochemical properties relevant to fragment-based drug discovery and library design .

Why Closely Related Imidazo[1,2-a]azocine Analogs Cannot Substitute for 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic Acid in Research and Procurement


The imidazo[1,2-a]azocine scaffold presents three independent structural variables—ring size, saturation state, and the nature of the C3 substituent—that each produce quantifiably distinct physicochemical and synthetic profiles . Substituting the 3-carboxylic acid with the unsubstituted parent core (CAS 59521-37-8) eliminates the key synthetic diversification handle, while the 3-bromo analog (CAS 1287217-31-5) introduces different reactivity requirements (Pd-catalyzed cross-coupling vs. direct amide coupling) and sharply elevated logP (2.7 vs. estimated ~0.8–1.2) . Changing the eight-membered azocine ring to a seven-membered azepine (CAS 914637-66-4) reduces molecular weight by 14 Da, alters computed logP (measured −0.41 for the azepine), and contracts the conformational space available for target engagement . These differences are not cosmetic; they directly impact synthetic tractability, physicochemical property optimization, and the three-dimensional shape of derived lead compounds, making generic in-class substitution unsuitable for programs where SAR precision is required.

Quantitative Differentiation Evidence for 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic Acid vs. Closest Analogs


Ring-Size Differentiation: Eight-Membered Azocine vs. Seven-Membered Azepine – Physicochemical Property Comparison

The eight-membered azocine ring of the target compound confers distinct physicochemical properties compared to the seven-membered azepine analog (CAS 914637-66-4). The azepine-3-carboxylic acid has a vendor-reported logP of −0.41, MW of 180.21 Da, and Fsp3 of 0.56 . The target azocine-3-carboxylic acid, with one additional methylene unit, has a MW of 194.23 Da and a predicted Fsp3 of 0.60 (6 sp3-hybridized carbons out of 10 total carbons), indicating higher fractional saturation and greater three-dimensional character . The extra methylene also shifts logP upward by an estimated 0.5–0.8 log units (based on the Hansch π value for CH2 of ~0.5), moving the compound from a hydrophilic to a more balanced lipophilic–hydrophilic profile more compatible with passive membrane permeability . These differences are quantifiable and directly relevant to lead optimization campaigns where logP and 3D character (Fsp3) are key decision parameters.

Ring-size SAR Physicochemical profiling Conformational analysis

Synthetic Handle Differentiation: Carboxylic Acid vs. Bromo vs. Unsubstituted Core – Diversification Pathway Comparison

The 3-carboxylic acid functional group of the target compound enables direct, one-step amide coupling with a broad range of amine partners without pre-activation of the heterocyclic core . In contrast, the unsubstituted parent core (CAS 59521-37-8) lacks any functional handle at the 3-position, requiring C–H functionalization strategies that typically demand directed metalation or radical conditions incompatible with many medicinal chemistry workflows . The 3-bromo analog (CAS 1287217-31-5) offers an alternative diversification point but requires palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), adding a catalyst screening step, metal scavenging requirements, and higher per-transformation cost . The 3-bromo analog is commercially available from Enamine at $670 per 0.25 g (95% purity), placing it in a premium price tier relative to typical carboxylic acid building blocks . The target carboxylic acid eliminates the metal-catalysis requirement entirely for the most common diversification reaction (amide bond formation), reducing both step count and purification burden in library synthesis.

Parallel synthesis Amide coupling Building block reactivity

LogP and TPSA Differentiation vs. Parent Unsubstituted Core – Impact on Permeability and Solubility

Comparison of computed physicochemical properties between the target 3-carboxylic acid and the unsubstituted parent core (CAS 59521-37-8, PubChem CID 9989414) reveals large differences driven by the carboxylic acid substituent. The parent core has a computed XLogP3-AA of 1.6 and TPSA of 17.8 Ų . Introduction of the carboxylic acid at the 3-position is predicted to reduce logP by approximately 1.5–2.0 log units (carboxylic acid π ≈ −0.3 to −0.7 plus hydrogen-bond effects) and increase TPSA by approximately 37–40 Ų (the -COOH group contributes ~37.3 Ų), yielding an estimated TPSA of ~55–58 Ų for the target . The 3-bromo analog (CID 53256692) has XLogP3-AA of 2.7 and TPSA of 17.82 Ų, representing the opposite extreme—highest lipophilicity with minimal polar surface area . This places the target compound in a unique physicochemical window within the imidazoazocine series: balanced polarity suitable for both oral bioavailability (TPSA < 60 Ų is a recognized threshold for CNS penetration ) and aqueous solubility for biochemical assay compatibility.

ADME prediction LogP Topological polar surface area

Conformational Flexibility Advantage: Eight-Membered Ring Conformational Space vs. Rigid Six-Membered and Intermediate Seven-Membered Analogs

The saturated eight-membered azocine ring in the target compound accesses a broader conformational ensemble than either the planar aromatic six-membered imidazo[1,2-a]pyridine scaffold or the seven-membered azepine analog. Medium-sized rings (8–11 membered) are well-established to populate multiple low-energy conformations, with azocine derivatives typically adopting boat and boat-chair conformations that introduce transannular interactions not possible in smaller rings . Computational studies on medium-ring nitrogen heterocycles demonstrate that conformational preferencing in these systems can generate distinct molecular shapes and charge distributions relevant to differential biological target binding . The azepine analog (CAS 914637-66-4) has Fsp3 = 0.56, while the target azocine has Fsp3 = 0.60, confirming higher fractional saturation and greater potential for accessing 3D conformational space . This increased conformational flexibility is particularly relevant for targets with induced-fit binding mechanisms or those where ligand conformational entropy contributes significantly to binding free energy.

Conformational analysis Medium-ring heterocycles 3D molecular shape

Commercial Accessibility and Vendor Differentiation – Compound-Specific Procurement Landscape

A survey of major chemical supplier catalogs reveals a differentiated procurement landscape for imidazo[1,2-a]azocine derivatives. The parent unsubstituted core (CAS 59521-37-8) is stocked by AKSci at 95% purity . The 3-bromo analog (CAS 1287217-31-5) is available from Enamine at $670/0.25 g . The seven-membered azepine-3-carboxylic acid (CAS 914637-66-4) is listed by Fluorochem and Apollo Scientific at 97% purity . The target 3-carboxylic acid (CAS 1891270-35-1) occupies a distinct procurement niche: it is listed in the Chemsrc/化源网 database with a 2024 publication date, indicating recent commercial introduction and limited multi-vendor availability . This limited vendor base may confer both supply chain concentration risk and potential first-mover advantage for programs that establish reliable sourcing relationships early. The compound's relatively recent CAS registration and absence from major aggregator catalogs (Sigma-Aldrich, Fluorochem, Enamine at time of search) suggest it occupies an emerging position in the imidazoazocine building block market, distinct from the more established bromo and azepine analogs.

Chemical procurement Building block sourcing Vendor comparison

Prioritized Application Scenarios for 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Amide-Focused Fragment and Lead-Like Library Synthesis via Direct Carboxylic Acid–Amine Coupling

The 3-carboxylic acid handle enables high-throughput parallel amide synthesis without metal catalysis, directly addressing the bottleneck of diversification step count identified in Evidence Item 2. Medicinal chemistry teams building imidazo[1,2-a]azocine-based compound libraries can leverage the one-step coupling advantage (vs. 1–3 steps for the bromo or unsubstituted analogs) to generate 96- or 384-well plate format arrays for primary screening . The balanced predicted logP (~0.8–1.2) and TPSA (~55–58 Ų) of the resulting amide products are expected to fall within oral drug-like property space more consistently than libraries derived from the high-logP 3-bromo scaffold (logP 2.7) or the hydrophilic azepine scaffold (logP −0.41) .

CNS-Targeted Drug Discovery Programs Requiring Balanced Permeability and Conformational Diversity

The combination of predicted TPSA below the 60 Ų CNS penetration threshold, intermediate logP, and high Fsp3 (0.60) positions the azocine-3-carboxylic acid as a compelling starting scaffold for CNS drug discovery . As discussed in Evidence Item 4, the eight-membered ring introduces conformational flexibility (boat-chair conformers, transannular interactions) inaccessible to the flat aromatic imidazo[1,2-a]pyridine scaffold or the semi-flexible azepine (Fsp3 0.56) . Programs targeting GPCRs, ion channels, or transporters in the CNS—where 'escape from flatland' strategies have demonstrated improved clinical success rates—may preferentially select the azocine scaffold over smaller-ring alternatives for its superior 3D character .

Patented Imidazoazocine Derivative Programs – Reference Example and Intermediate Synthesis

Patent literature describes imidazo[1,2-a]azocine-containing compounds as pharmacologically active agents, including histamine H3 receptor antagonists and neurological disorder therapeutics . The target 3-carboxylic acid serves as a key intermediate for generating the amide, ester, and heterocyclic derivatives claimed in these patent families. As shown in Evidence Item 5, the compound's emerging commercial status and limited vendor base make early procurement engagement strategically important for organizations prosecuting imidazoazocine-based patent strategies, where reliable access to the carboxylic acid intermediate can create a supply chain advantage over competitors reliant on multi-step in-house synthesis from the bromo or unsubstituted precursors .

Structure-Based Drug Design Exploiting Medium-Ring Conformational Ensembles

The eight-membered azocine ring's ability to access multiple low-energy conformations with distinct molecular shapes—including boat conformations capable of transannular N···C=O or N···heteroatom interactions —supports structure-based design strategies where conformational selection or induced-fit binding is expected. Computational docking and molecular dynamics studies of azocine-containing ligands can explore a wider conformational landscape than is possible with rigid six-membered or semi-flexible seven-membered scaffolds, potentially identifying binding poses that are sterically inaccessible to smaller-ring analogs. This application builds directly on the conformational evidence presented in Evidence Item 4 and is most relevant for targets with large, solvent-exposed binding pockets or allosteric sites.

Quote Request

Request a Quote for 5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.